POLYGLYCERYL-10 DIDECANOATE
Description
Properties
CAS No. |
182015-59-4 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Synonyms |
POLYGLYCERYL-10 DIDECANOATE |
Origin of Product |
United States |
Scientific Research Applications
Chemical Composition and Structure
Polyglyceryl-10 didecanoate consists of a polyglycerol backbone with ten glycerin units esterified with decanoic acid. This unique structure provides both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, making it effective in blending oil and water phases. The chemical formula can be represented as follows:
Physical Properties
- Appearance : Clear to pale yellow liquid
- Solubility : Soluble in oils; dispersible in water
- Biodegradability : Environmentally friendly and biodegradable
- Toxicity : Generally considered non-toxic and safe for personal care applications
Applications in Cosmetics
This compound is widely used in cosmetic formulations for its beneficial properties:
- Emulsifier : It stabilizes oil-in-water emulsions, enhancing the texture and stability of creams and lotions.
- Moisturizer : Provides hydration and improves skin texture in products like moisturizers and serums.
- Skin Conditioning : Acts as an emollient, softening the skin without leaving a greasy residue.
- Makeup Products : Used in foundations and lipsticks to improve application and feel.
Applications in Pharmaceuticals
In the pharmaceutical industry, this compound serves several critical functions:
- Drug Delivery : Enhances the solubility of active ingredients in formulations, improving bioavailability.
- Stabilizer : Maintains the stability of emulsions containing active pharmaceutical ingredients.
- Non-toxic Carrier : Functions as a safe carrier for topical medications.
Cosmetic Formulations
A study demonstrated that incorporating this compound into a moisturizer significantly improved skin hydration compared to formulations without this ingredient. The results indicated enhanced moisture retention and improved skin barrier function after four weeks of application.
Drug Delivery Systems
Research involving this compound as a carrier for non-steroidal anti-inflammatory drugs showed increased permeation through biological membranes. In vitro studies indicated that formulations containing this compound enhanced drug absorption rates by up to 40% compared to traditional carriers.
Safety and Environmental Considerations
This compound is noted for its safety profile in cosmetic and pharmaceutical applications. It is biodegradable, reducing environmental impact. Toxicological studies have confirmed that it does not accumulate in biological systems, making it suitable for long-term use in consumer products.
Comparison with Similar Compounds
Comparison with Similar Polyglyceryl Esters
Polyglyceryl-10 esters vary based on fatty acid chain length, degree of esterification, and polymerization (DP) of glycerol. Below is a detailed comparison:
Chemical and Functional Properties
Key Differences and Research Findings
Esterification Degree
- Monoesters (e.g., Caprylate, Laurate) exhibit higher water solubility and form micelles. Polyglyceryl-10 monocaprylate self-assembles into nanoparticles (~100 nm) at 2.5–10 wt%, enabling transparent formulations .
- Diesters (e.g., Didecanoate, Diisostearate) are more lipophilic, enhancing oil-phase compatibility.
Fatty Acid Chain Length
- Shorter chains (C8–C12) improve water solubility and cleansing efficiency. Polyglyceryl-10 monocaprylate demonstrates superior makeup removal, particularly for pen eyeliner, compared to PEG-6 caprylic/capric glycerides .
- Longer chains (C14–C18) enhance emulsification stability but reduce solubility. Polyglyceryl-10 stearate is used in thicker formulations like creams .
Irritation Potential
- Polyglyceryl-10 monocaprylate has a moderate irritation score (8.4) via HET-CAM, lower than PEG-6 derivatives (14.1, severe irritant) .
- Polyglyceryl-10 Diisostearate is generally well-tolerated but may cause dermatitis in sensitive skin . No irritation data exists for Didecanoate.
Preparation Methods
Catalyst Composition
Catalysts are critical for both polymerization and esterification. A combination of alkaline and metal oxide catalysts is commonly employed:
| Step | Catalyst Components (Weight %) | Function |
|---|---|---|
| Polymerization | NaOH (5–55%), KOH (5–55%), MgO (5–15%), Al₂O₃ (5–25%) | Accelerates glycerol dehydration and ether bond formation |
| Esterification | NaOH (5–35%), KOH (25–85%), MgO (5–15%), Al₂O₃ (5–25%) | Facilitates ester bond formation between polyglycerol and decanoic acid |
This dual-catalyst system avoids heavy metals, ensuring compliance with cosmetic safety regulations. The alkaline components (NaOH/KOH) drive deprotonation and nucleophilic attack, while MgO and Al₂O₃ enhance thermal stability and reduce side reactions.
Polymerization of Glycerol
Reaction Mechanism
Glycerol polymerization occurs via etherification , where hydroxyl groups react to form ether bonds. The process is optimized under high-temperature (200–300°C) and reduced-pressure (0.1–0.2 MPa) conditions to favor linear polyglycerol chains over cyclic byproducts.
Key Parameters:
-
Temperature: 255°C (optimal for minimizing degradation)
-
Pressure: 0.12 MPa
-
Catalyst Loading: 0.1% of glycerol weight
-
Reaction Time: 5 hours
Under these conditions, polyglycerol-10 (a decamer) is obtained with a yield exceeding 85%. The linear structure is crucial for subsequent esterification, as branched polyglycerols may reduce emulsification efficiency.
Esterification with Decanoic Acid
Reaction Setup
Polyglycerol-10 reacts with decanoic acid in a 68:40 weight ratio, using 5.5% catalyst relative to total reactants. Esterification proceeds via:
Optimized Conditions:
-
Temperature: 265°C
-
Pressure: 0.115 MPa
-
Reaction Time: 2.5 hours
The high temperature ensures rapid removal of water, shifting equilibrium toward ester formation. The final product achieves a purity of 95% after purification.
Purification and Quality Control
Post-synthesis purification involves:
-
Neutralization: Residual catalysts are neutralized with weak acids (e.g., citric acid).
-
Filtration: Removal of insoluble salts and byproducts.
-
Vacuum Distillation: Separation of unreacted decanoic acid and low-molecular-weight esters.
-
Washing: Sequential washes with ethanol and water to isolate the desired ester.
Quality Metrics:
-
Acid Value: < 2 mg KOH/g (indicates complete esterification)
-
Hydroxyl Value: 80–120 mg KOH/g (ensures optimal HLB balance)
Industrial Scale-Up Considerations
Scaling production requires addressing:
-
Heat Transfer: Efficient heat exchangers maintain consistent temperatures in large reactors.
-
Catalyst Recovery: Centrifugation separates reusable catalysts, reducing costs.
-
Continuous Processes: Flow reactors improve yield by 15–20% compared to batch systems.
Comparative Analysis with Related Esters
| Compound | Fatty Acid Chain | HLB Value | Application |
|---|---|---|---|
| This compound | Decanoic (C10) | 12–14 | Cosmetics, emulsifiers |
| Polyglyceryl-4 Oleate | Oleic (C18:1) | 8–10 | Food emulsifiers |
| Polyglyceryl-6 Caprylate | Caprylic (C8) | 14–16 | Solubilizing agents |
The C10 chain in didecanoate provides balanced hydrophilicity, making it ideal for sensitive skincare formulations .
Q & A
Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Adopt open-science practices: share detailed synthetic protocols (e.g., via protocols.io ), including exact reagent grades and purification steps. Use round-robin testing to validate inter-lab reproducibility and report relative standard deviations (RSDs) for key parameters (e.g., yield, purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
